
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium is a compound that combines the properties of two distinct chemical entities: 1,1-dioxo-1,2-benzothiazol-3-olate and 1-ethyl-3-methylimidazol-3-ium The former is a benzothiazole derivative, while the latter is an imidazolium-based ionic liquid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-1,2-benzothiazol-3-olate typically involves the oxidation of benzothiazole derivatives under controlled conditions. Common reagents used in this process include oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion.
For the preparation of 1-ethyl-3-methylimidazol-3-ium, the synthesis involves the alkylation of imidazole with ethyl halides under basic conditions. The reaction is typically conducted in an organic solvent such as acetonitrile or dimethylformamide, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of 1,1-dioxo-1,2-benzothiazol-3-olate involves large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. Similarly, the production of 1-ethyl-3-methylimidazol-3-ium on an industrial scale involves the use of high-throughput reactors and automated systems to control reaction parameters and optimize yield.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-1,2-benzothiazol-3-olate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to benzothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
1-ethyl-3-methylimidazol-3-ium, being an ionic liquid, participates in:
Solvation: Acts as a solvent for various chemical reactions due to its ionic nature.
Catalysis: Can catalyze organic reactions such as alkylation and polymerization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Benzothiazole derivatives.
Substitution: Functionalized benzothiazole compounds.
Scientific Research Applications
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for drug delivery systems due to its ability to solubilize various compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-olate involves its ability to interact with biological molecules through oxidation-reduction reactions. It can target specific enzymes and proteins, leading to alterations in cellular processes. The imidazolium component enhances its solubility and facilitates its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazolin-3-One: Another benzothiazole derivative with antimicrobial properties.
1,3-Diazole: A heterocyclic compound with broad chemical and biological applications.
Benzyl-dimethyl-tetradecylazanium; 1,1-dioxo-1,2-benzothiazol-3-olate: A similar compound with different alkyl groups.
Uniqueness
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium is unique due to its combination of benzothiazole and imidazolium properties, offering both oxidative and ionic liquid characteristics. This dual functionality makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C13H15N3O3S |
|---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1,1-dioxo-1,2-benzothiazol-3-olate;1-ethyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C7H5NO3S.C6H11N2/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;1-3-8-5-4-7(2)6-8/h1-4H,(H,8,9);4-6H,3H2,1-2H3/q;+1/p-1 |
InChI Key |
PVVOZAQZLZRNKE-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12850726.png)

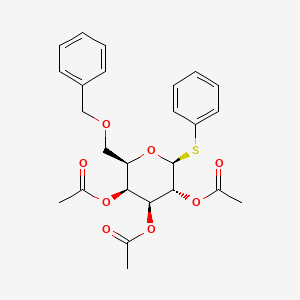
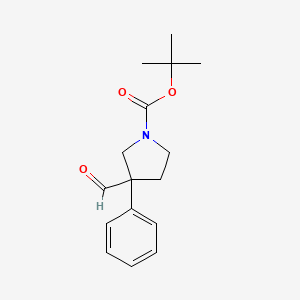
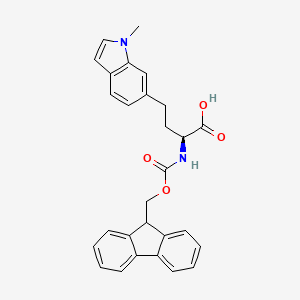
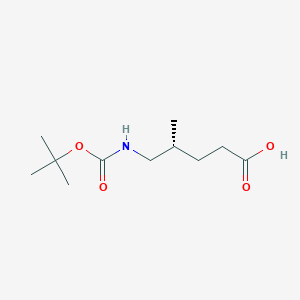

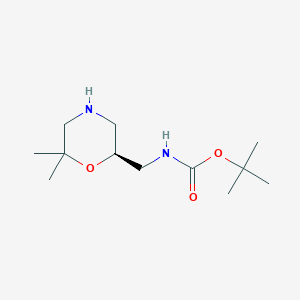
![Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12850758.png)
![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)

